Ethyl acetamidocyanoacetate

Catalog No.
S1532732
CAS No.
4977-62-2
M.F
C7H10N2O3
M. Wt
170.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl acetamidocyanoacetate

CAS Number

4977-62-2

Product Name

Ethyl acetamidocyanoacetate

IUPAC Name

ethyl 2-acetamido-2-cyanoacetate

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)6(4-8)9-5(2)10/h6H,3H2,1-2H3,(H,9,10)

InChI Key

SLIRLABNGAZSHX-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C#N)NC(=O)C

Synonyms

N-Acetyl-2-cyanoglycine ethyl ester

Canonical SMILES

CCOC(=O)C(C#N)NC(=O)C

Organic Synthesis:

EACA serves as a valuable building block in the synthesis of various heterocyclic compounds, which are organic molecules containing nitrogen atoms in their rings. These heterocycles are crucial components in pharmaceuticals, agrochemicals, and materials science [].

One of the most common reactions involving EACA is the Knoevenagel condensation, a powerful tool for constructing carbon-carbon bonds. By reacting with various aldehydes and ketones, EACA allows the formation of diverse heterocyclic structures [].

Furthermore, EACA can participate in cycloaddition reactions, leading to the formation of complex ring systems with diverse functionalities []. This versatility makes it a valuable tool for organic chemists exploring novel molecules with potential applications in various fields.

Medicinal Chemistry:

The presence of functional groups like amide, cyano, and ester in EACA's structure makes it a promising candidate for developing new drugs. Researchers have explored its potential in various therapeutic areas, including:

  • Antimicrobial activity: Studies have shown that EACA derivatives exhibit antibacterial and antifungal properties, suggesting their potential as future antibiotics and antifungals [].
  • Anticancer activity: Certain EACA derivatives have demonstrated cytotoxic effects against various cancer cell lines, warranting further investigation for their potential as anticancer agents [].

Molecular Structure Analysis

EACA possesses a unique structure containing several functional groups crucial for its reactivity (Figure 1). Key features include:

  • Ester group (COOCH2CH3): This group contributes to the electrophilic character of the carbonyl carbon, making it susceptible to nucleophilic attack.
  • Cyano group (CN): The electron-withdrawing nature of the cyano group enhances the acidity of the adjacent alpha-hydrogen, facilitating further reactions.
  • Amide group (CONHCH3): This group provides a site for hydrogen bonding, influencing the compound's solubility and reactivity.

Figure 1: Chemical structure of Ethyl acetamidocyanoacetate (1: )


Chemical Reactions Analysis

The combination of functional groups in EACA allows it to participate in various organic reactions. Here are some notable examples:

  • Condensation reactions: EACA acts as a nucleophile due to the active methylene group (CH2 group adjacent to two carbonyl groups) and reacts with various carbonyl compounds like aldehydes and ketones to form heterocyclic rings (2).

For example, the reaction of EACA with benzaldehyde forms a pyridone derivative (2).

C6H5CHO (benzaldehyde) + CH3CONHCH(CN)CO2C2H5 (EACA) -> C6H5CH(CO-N=C(CH3)COOC2H5) + H2O
  • Michael addition: EACA can act as a Michael acceptor due to the presence of the alpha,beta-unsaturated carbonyl system (C=C-C=O). Nucleophiles like amines can attack the beta-carbon, forming new C-C bonds (3[23]Pyrazoles_Carrying_a_Thiadiazole_Moiety_as_Potential_Antimicrobial_Agents).

Physical And Chemical Properties Analysis

  • Melting point: 125.5-131.5 °C (4: )
  • Appearance: White crystals or powder (4: )
  • Solubility: Soluble in hot ethanol, methanol, and dimethylformamide (1: )

Data on boiling point and stability is not readily available.

EACA itself does not possess a known mechanism of action in biological systems. Its primary function lies in its role as a precursor molecule for the synthesis of various bioactive molecules.

EACA is considered a mild irritant (1: ). Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4977-62-2

Wikipedia

Ethyl 2-acetamido-2-cyanoacetate

Dates

Modify: 2023-08-15

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